7-Chloro-7-octenoic acid
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Description
7-Chloro-7-octenoic acid is an organic compound with the molecular formula C8H13ClO2 . It has a molecular weight of 176.64 . The IUPAC name for this compound is 7-chloro-7-octenoic acid .
Molecular Structure Analysis
The InChI code for 7-Chloro-7-octenoic acid is1S/C8H13ClO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11)
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving 7-Chloro-7-octenoic acid are not available, studies on 7-octenoic acid have shown that it adsorbs molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages, becoming more upright as the coverage increases .Physical And Chemical Properties Analysis
7-Chloro-7-octenoic acid has a molecular weight of 176.64 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Adsorption and Reaction Pathways on Copper
7-Octenoic acid, a compound closely related to 7-Chloro-7-octenoic acid, has been studied for its reaction pathways and adsorption characteristics on copper. This research, conducted using various spectroscopy and microscopy techniques, revealed that 7-Octenoic acid adsorbs molecularly on copper, forming different structures at varying temperatures. These findings can provide insights into the surface chemistry of similar compounds like 7-Chloro-7-octenoic acid (Bavisotto et al., 2021).
Synthesis of cis- and trans-Modifications
Another study explored the synthesis of cis- and trans-modifications of octadecenoic acids, which include structures similar to 7-Chloro-7-octenoic acid. This research is significant for understanding the properties and potential applications of various isomers of octadecenoic acids (Fusari, Greenlee, & Brown, 1951).
properties
IUPAC Name |
7-chlorooct-7-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSFOSYCKNWILH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641250 |
Source
|
Record name | 7-Chlorooct-7-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-7-octenoic acid | |
CAS RN |
731773-29-8 |
Source
|
Record name | 7-Chloro-7-octenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731773-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chlorooct-7-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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